(R)-1-Cbz-2-(cyanomethyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-(cyanomethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c15-7-6-13-10-16-8-9-17(13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKMFYCQRQLYMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CC#N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for R 1 Cbz 2 Cyanomethyl Piperazine
Stereoselective Approaches to Chiral Piperazine (B1678402) Ring Formation
The creation of a stereocenter on a piperazine ring is a synthetic challenge that has been addressed through various innovative strategies. These methods aim to control the three-dimensional arrangement of atoms, leading to a single desired enantiomer, which is critical for biological activity. rsc.org The lack of structural diversity in C-substituted piperazines compared to N-substituted ones highlights the need for efficient asymmetric syntheses. rsc.org
Chiral Pool Strategy from Proteinogenic Amino Acids
The chiral pool strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids, to construct complex chiral molecules. mdpi.com This approach transfers the inherent chirality of the starting material to the final product.
A common and practical route to chiral 2-substituted piperazines begins with natural α-amino acids. rsc.orgfigshare.com For instance, enantiomerically pure 2-substituted piperazines can be obtained in four steps from α-amino acids. rsc.org A key transformation in this sequence is an aza-Michael addition involving an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.org This methodology has been successfully applied to multigram-scale synthesis. rsc.org
Similarly, a robust synthesis for 6-substituted piperazine-2-acetic acid esters starts from chiral amino acids, proceeding through a four-step sequence to yield diastereomeric mixtures that can be separated. figshare.com L-aspartic acid, a proteinogenic amino acid, serves as a versatile chiral precursor for synthesizing compounds like 3-pyrrolidinylisoxazoles, demonstrating its utility in building complex chiral heterocycles. nih.gov This general principle can be extended to the synthesis of the (R)-2-(cyanomethyl)piperazine core, where the amino acid side chain is transformed into the desired cyanomethyl group. The synthesis of 3-substituted-piperazine-2-acetic acid esters from optically pure amino acids, which are converted to 1,2-diamines, further illustrates the power of this approach. nih.gov
Table 1: Chiral Pool Synthesis of Piperazine Derivatives from Amino Acids
| Starting Amino Acid | Key Steps | Product Type | Reference |
|---|---|---|---|
| α-Amino Acids | Aza-Michael addition with vinyl diphenyl sulfonium salt | Orthogonally protected 2-substituted piperazines | rsc.org |
| Chiral Amino Acids | Four-step synthesis | 6-substituted piperazine-2-acetic acid esters | figshare.com |
Asymmetric Cycloaddition Reactions, including [3+3] Cycloadditions
Asymmetric cycloaddition reactions offer a powerful method for constructing six-membered rings with high stereocontrol. rsc.org The [3+3] cycloaddition, in particular, combines two three-atom building blocks to efficiently form the piperazine core. rsc.org
While direct examples for (R)-1-Cbz-2-(cyanomethyl)piperazine are not prevalent, the principles are well-established for related heterocycles. For example, a [3+2] cycloaddition protocol has been used to synthesize piperazine-linked bis(chromene) hybrids by reacting hydrazonoyl chlorides with chromene-based bis(enaminone). nih.gov Another notable approach involves an intramolecular [3+2]-cycloaddition of an azide (B81097) to a C–C double bond, which provides a novel route to 2-(chloromethyl)piperazines. nih.gov
These methods demonstrate the potential of cycloaddition strategies to assemble the piperazine ring system. The development of specific [3+3] cycloadditions using a three-atom aza-building block and a suitable three-carbon partner could provide a direct and stereocontrolled route to the 2-(cyanomethyl)piperazine scaffold.
Catalytic Asymmetric Hydrogenation of Pyrazines
Catalytic asymmetric hydrogenation is a highly efficient, atom-economical method for creating chiral centers. nih.gov This approach involves the reduction of a prochiral pyrazine (B50134) or a related unsaturated precursor using a chiral catalyst to produce an enantioenriched piperazine.
A significant breakthrough is the Ir-catalyzed hydrogenation of pyrazines activated by alkyl halides, which yields a wide range of chiral piperazines with up to 96% enantiomeric excess (ee). acs.org Similarly, iridium(III) chiral diphosphine complexes have been used for the asymmetric hydrogenation of tosylamide-substituted pyrazines, which can then be reduced to the corresponding chiral piperazines. thieme-connect.com
Another successful strategy involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. This method provides chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). dicp.ac.cnrsc.org These piperazinone intermediates can be conveniently converted to the desired chiral piperazines without loss of optical purity. dicp.ac.cnrsc.org Although direct hydrogenation of 2-(cyanomethyl)pyrazine is challenging, these methods establish a strong precedent for creating the C2-chiral center through the reduction of a suitably substituted pyrazine or pyrazinone precursor.
Table 2: Asymmetric Hydrogenation Approaches to Chiral Piperazines
| Catalyst System | Substrate | Product | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Ir-catalyst/Alkyl Halide | Pyrazines | Chiral Piperazines | Up to 96% | acs.org |
| Pd-catalyst | Pyrazin-2-ols | Chiral Piperazin-2-ones | Up to 90% | dicp.ac.cnrsc.org |
Stereospecific Ring-Opening and Annulation Reactions from Activated Precursors
This methodology involves starting with a chiral precursor, such as an aziridine (B145994) or epoxide, and building the piperazine ring through a series of stereospecific reactions that preserve the initial chirality.
A highly efficient one-pot, three-component reaction has been developed for synthesizing highly substituted piperazines with excellent stereoselectivity (de, ee >99%). nih.govacs.orgacs.orgacs.org The process begins with the SN2-type ring-opening of an N-activated aziridine by an aniline, followed by a palladium-catalyzed annulation with a propargyl carbonate to form the piperazine ring. nih.govacs.orgacs.orgacs.org This strategy has been demonstrated with enantiopure aziridines to produce enantiopure piperazine products. acs.org
Another effective route involves the regioselective ring-opening of amino acid-derived chiral N-tosyl aziridines. researchgate.net This strategy provides access to cis-2,5-disubstituted chiral piperazines with excellent stereospecificity (ee up to >99%). researchgate.net The key steps are the ring-opening of the aziridine followed by a ring-closing reaction. researchgate.net These methods are powerful because the stereochemistry of the final piperazine is directly controlled by the stereochemistry of the readily available chiral aziridine precursor.
Asymmetric Lithiation-Substitution of Intact Piperazine Rings
Direct functionalization of an existing piperazine ring offers a more convergent synthetic route. Asymmetric lithiation involves the use of a chiral ligand to direct the deprotonation at one of two prochiral C-H bonds, followed by trapping the resulting organolithium species with an electrophile.
A method for the synthesis of enantiopure α-substituted piperazines has been developed using the asymmetric lithiation of an N-Boc piperazine functionalized with a chiral α-methylbenzyl group. acs.orgnih.gov The reaction employs s-BuLi in combination with a chiral ligand like (−)-sparteine or its surrogate. nih.govacs.org This approach allows for the direct introduction of a substituent at the C2 position. acs.org Detailed studies have shown that the choice of electrophile and the substituent on the distal nitrogen can significantly affect the yield and enantioselectivity. acs.orgnih.gov While this method is powerful, it has been noted that the α-functionalization of N-Boc piperazine is less developed than for other N-Boc heterocycles like pyrrolidine (B122466) and piperidine. thieme-connect.com
Table 3: Asymmetric Lithiation of N-Boc Piperazine
| Reagents | Key Features | Outcome | Reference |
|---|---|---|---|
| s-BuLi / (−)-sparteine or (+)-sparteine surrogate | Use of α-methylbenzyl group on distal nitrogen | Access to enantiopure α-substituted piperazines | acs.orgnih.gov |
Palladium-Catalyzed Cyclization Methodologies
Palladium catalysis is a versatile tool for forming C-N and C-C bonds, making it highly suitable for heterocyclic synthesis. acs.org Several palladium-catalyzed methods have been developed for the modular and stereoselective synthesis of piperazines.
One prominent method involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with various diamine components. acs.orgnih.govorganic-chemistry.org This process is highly modular, tolerating a wide range of substituents on both reaction partners, and proceeds under mild conditions with high regio- and stereochemical control. acs.orgnih.gov
Another powerful strategy is the palladium-catalyzed carboamination reaction between aryl or alkenyl halides and substituted ethylenediamine (B42938) derivatives derived from amino acids. nih.gov This approach allows for the stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines in 95–99% ee and with high diastereoselectivity. nih.gov The catalytic cycle is believed to involve oxidative addition of the halide to a Pd(0) complex, followed by syn-aminopalladation of the tethered alkene and subsequent reductive elimination to form the piperazine ring. nih.gov These methods provide efficient and flexible routes to complex chiral piperazines from simple, readily available starting materials.
Strategic Introduction and Removal of the Benzyloxycarbonyl (Cbz) Protecting Group at N1
The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines due to its general stability under a range of reaction conditions and the variety of methods available for its removal. In the context of this compound, the Cbz group at the N1 position serves to prevent N-alkylation or other reactions at this site while allowing for selective manipulation at the N4 position or the cyanomethyl moiety.
The introduction of the Cbz group is typically achieved by reacting the free secondary amine of (R)-piperazine-2-acetonitrile with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. Common bases include triethylamine (B128534) or sodium bicarbonate in a suitable solvent like dichloromethane (B109758) or dioxane. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the chloroformate.
The removal of the Cbz group is a critical step to enable further derivatization at the N1 position. Several methods have been developed, each with its own advantages depending on the substrate's sensitivity to other functionalities.
Classical Hydrogenolysis: The most common method for Cbz deprotection is catalytic hydrogenolysis. This involves treating the Cbz-protected piperazine with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is usually performed in a protic solvent like methanol (B129727) or ethanol. This method is highly efficient and clean, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.
Milder, Alternative Deprotection Methods: While effective, hydrogenolysis is not always suitable for complex molecules containing reducible functional groups such as alkenes, alkynes, or certain aromatic systems. In such cases, alternative, milder deprotection strategies are employed. A notable method involves nucleophilic attack at the benzylic carbon of the Cbz group using thiols. For instance, 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) can effectively cleave the Cbz group under non-reductive conditions, preserving other sensitive functionalities within the molecule. This approach is particularly valuable in the synthesis of complex pharmaceutical intermediates where functional group tolerance is paramount.
| Deprotection Method | Reagents and Conditions | Advantages | Considerations |
| Catalytic Hydrogenolysis | H₂, Pd/C, Methanol, rt | High yield, clean byproducts | Not compatible with reducible functional groups |
| Thiolytic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C | Mild, non-reductive, good functional group tolerance | Requires removal of thiol reagent and byproducts |
| Acidic Cleavage | HBr in Acetic Acid | Effective for some substrates | Harsh conditions, may affect other acid-labile groups |
Regioselective Functionalization and Derivatization at the Cyanomethyl Moiety
The cyanomethyl group at the C2 position is a versatile functional handle that can be transformed into a variety of other useful groups. The introduction of this moiety is a key step in the synthesis of the parent compound. A common strategy involves the conversion of the corresponding alcohol, (R)-1-Cbz-piperazin-2-yl)methanol. This alcohol can be activated by conversion to a mesylate or tosylate, followed by nucleophilic substitution with a cyanide salt, such as sodium cyanide (NaCN), to yield this compound.
Once installed, the nitrile functionality can undergo several transformations:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, (R)-1-Cbz-piperazin-2-yl)acetic acid. This transformation is valuable for the preparation of amide derivatives via standard peptide coupling protocols.
Reduction: The nitrile group can be reduced to a primary amine, yielding (R)-1-Cbz-2-(2-aminoethyl)piperazine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions than Cbz deprotection (e.g., using Raney Nickel or Rhodium catalysts). This resulting diamine is a useful building block for further elaboration.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to generate ketones after acidic workup. This allows for the introduction of various carbon-based substituents.
| Transformation | Product | Typical Reagents |
| Hydrolysis | Carboxylic Acid | aq. HCl or aq. NaOH, heat |
| Reduction | Primary Amine | LiAlH₄ in THF; or H₂, Raney Ni |
| Addition | Ketone | 1. RMgBr or RLi in ether/THF; 2. H₃O⁺ |
Development of Scalable and Efficient Synthetic Routes
The development of scalable and cost-effective synthetic routes to enantiomerically pure this compound is crucial for its application in the pharmaceutical industry. A key challenge in piperazine synthesis is achieving monosubstitution and controlling stereochemistry.
One efficient approach starts from an enantiopure amino acid, which sets the stereochemistry early in the synthesis. For instance, starting from a suitable protected (R)-diaminopropanol derivative, cyclization can form the piperazine ring. Subsequent protection and functional group manipulations lead to the target compound.
A patented industrial synthesis for a related compound, (S)-piperazine-2-acetonitrile, highlights key considerations for scalability. The process involves the reaction of N,N'-dibenzylethanediamine with (S)-epichlorohydrin to form the piperazine ring. The resulting (R)-(1,4-dibenzylpiperazin-2-yl)methanol is then converted to the nitrile. A crucial step for industrial production is the purification of the desired enantiomer, which can be achieved through diastereomeric salt resolution. The final deprotection of the benzyl groups is accomplished using 1-chloroethyl chloroformate. Such a route is designed to be high-yielding and avoid costly chromatographic purifications, making it suitable for large-scale manufacturing.
Stereochemical Integrity and Enantiopurity Control in Synthesis and Isolation
Maintenance of Enantiomeric Excess During Multi-Step Synthesis
The synthesis of enantiomerically pure C-substituted piperazines is a significant challenge in organic chemistry. nih.gov Unlike the more common N-substituted piperazines, creating and preserving a chiral center on the carbon framework of the ring demands sophisticated synthetic strategies. nih.govresearchgate.net For (R)-1-Cbz-2-(cyanomethyl)piperazine, a multi-step synthesis would typically start from a precursor that already contains the desired (R) stereochemistry.
Key strategies to maintain enantiomeric excess include:
Use of Chiral Building Blocks: The most straightforward approach involves starting with an enantiomerically pure precursor, such as an (R)-configured α-amino acid or a 1,2-diamine. researchgate.net This transfers the initial stereochemistry to the final product.
Stereoselective Reactions: Key reactions in the synthesis must be highly stereoselective. For instance, an aza-Michael addition or a nitro-Mannich (aza-Henry) reaction can be used to form the piperazine (B1678402) ring or introduce substituents with a high degree of stereochemical control. researchgate.netbeilstein-journals.org Asymmetric catalysis, using chiral catalysts (e.g., palladium-based), can guide the reaction to form the desired enantiomer preferentially. rsc.org
Protecting Group Strategy: The two nitrogen atoms in the piperazine ring have different reactivities. Orthogonal protecting groups—which can be removed under different conditions—are often employed. In this compound, the Carboxybenzyl (Cbz) group protects one nitrogen. This directed protection is crucial for subsequent regioselective reactions without disturbing the existing chiral center. researchgate.net
Mild Reaction Conditions: Throughout the synthesis, it is critical to use mild reaction conditions. Exposure to harsh acids, bases, or high temperatures can lead to racemization, where the desired (R)-enantiomer converts into a mixture of (R) and (S) forms, thereby eroding the enantiomeric excess. rsc.org
A plausible synthetic pathway could involve the cyclization of a protected (R)-1,2-diamine derivative with a reagent that introduces the cyanomethyl precursor. Subsequent protection of the N1 nitrogen with the Cbz group under controlled conditions would yield the target molecule. Each step must be optimized to prevent any loss of optical purity. rsc.org
Advanced Analytical Techniques for Chiral Purity Determination
Verifying the success of an asymmetric synthesis requires powerful analytical methods capable of distinguishing between enantiomers. For this compound, determining the enantiomeric purity is a critical quality control step.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and quantifying enantiomeric purity. unl.ptnih.gov The method relies on creating a chiral environment where the two enantiomers interact differently, leading to different retention times on the chromatography column.
The primary approach is direct separation using a Chiral Stationary Phase (CSP). CSPs are typically composed of a chiral selector molecule immobilized on a silica (B1680970) support. For piperazine derivatives, polysaccharide-based CSPs, such as those commercialized under the Chiralpak® brand (e.g., Chiralpak IC), have proven effective. nih.govjocpr.com The enantiomers of the analyte form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes results in their separation. chiralpedia.com
| Parameter | Typical Condition | Purpose | Reference |
| Column | Chiralpak IC or Chiralpak AD-H | Provides a chiral environment for separation. | unl.ptnih.gov |
| Mobile Phase | Heptane/Ethanol or Acetonitrile/Methanol (B129727)/DEA | Elutes the compounds from the column. The composition is optimized to achieve the best separation (resolution). | nih.govjocpr.com |
| Detector | UV/Vis | Detects the compounds as they elute. Piperazine derivatives often require detection at low wavelengths (~205 nm) unless a chromophore is present. | jocpr.com |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. | jocpr.com |
| Temperature | 30-35 °C | Affects the interaction kinetics and can improve peak shape and resolution. | jocpr.com |
This table is interactive. Click on the headers to sort.
The result of a successful chiral HPLC analysis is a chromatogram showing two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer. The enantiomeric excess (% e.e.) can be calculated from the relative areas of these two peaks.
Mass spectrometry (MS) is a highly sensitive and selective detection technique, and its coupling with chromatography (LC-MS or GC-MS) is a cornerstone of modern chemical analysis. researchgate.netosti.gov However, since enantiomers have the exact same mass, MS alone cannot distinguish between them. To overcome this, an indirect approach involving derivatization is commonly employed. chiralpedia.comnih.gov
In this strategy, the enantiomeric mixture is reacted with an enantiomerically pure Chiral Derivatizing Agent (CDA) . nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) chromatography column. chiralpedia.com The separated diastereomers can then be detected by the mass spectrometer.
For this compound, the secondary amine within the piperazine ring is a common site for derivatization. nih.gov
LC-MS: Liquid chromatography-mass spectrometry is often the preferred method due to its applicability to a wide range of compounds without the need for high volatility. researchgate.netmdpi.com After derivatization, the resulting diastereomers are separated on a reverse-phase column and detected by the mass spectrometer, providing high sensitivity and specificity. researchgate.net
GC-MS: Gas chromatography-mass spectrometry can also be used, but it typically requires that the analyte be volatile and thermally stable. Derivatization is often necessary not only for chiral discrimination but also to increase the volatility of piperazine compounds for GC analysis. researchgate.netrsc.org
| Chiral Derivatizing Agent (CDA) | Reactive Functional Group Targeted | Resulting Derivative | Reference |
| Diacetyl-tartaric anhydride (B1165640) (DATAN) | Amines (-NH), Alcohols (-OH) | Diastereomeric amides/esters | nih.govacs.org |
| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) | Primary and Secondary Amines | Diastereomeric N-substituted dinitrophenyl alaninamides | nih.gov |
| (S)-Naproxen chloride | Amines | Diastereomeric amides | nih.gov |
This table is interactive. Click on the headers to sort.
This combination of derivatization with a powerful analytical platform like LC-MS/MS allows for the reliable quantification of trace amounts of the unwanted enantiomer, ensuring the high enantiopurity of the final this compound product. mdpi.com
Synthetic Utility of R 1 Cbz 2 Cyanomethyl Piperazine As a Chiral Building Block
Application as a Core Scaffold in Medicinal Chemistry Research Programs
The unique structural attributes of (R)-1-Cbz-2-(cyanomethyl)piperazine make it a foundational component in numerous medicinal chemistry programs. The piperazine (B1678402) ring is one of the most frequently incorporated heterocycles in biologically active compounds and approved drugs. nih.govnih.gov Its presence can be crucial for optimizing the pharmacokinetic profile of a drug candidate or for correctly positioning pharmacophoric elements to interact with a target macromolecule. nih.gov This building block provides a robust and stereochemically defined platform for developing new therapeutic agents across various disease areas.
This compound serves as a key intermediate in the synthesis of more complex molecules destined for pharmaceutical development. The cyanomethyl group can be chemically transformed into other functional groups, while the unprotected nitrogen of the piperazine ring is a nucleophilic handle for introducing a wide array of substituents. This versatility allows chemists to systematically build and modify molecular structures to achieve desired biological activity.
For example, the building block is used in palladium-catalyzed cross-coupling reactions to generate functionalized piperazine derivatives with high selectivity. Such reactions are fundamental in modern drug discovery for creating carbon-nitrogen and carbon-carbon bonds, enabling the assembly of complex arylpiperazines that are common motifs in active pharmaceutical ingredients. organic-chemistry.org The ability to use this chiral synthon ensures that the stereochemical integrity is maintained throughout the synthetic sequence, which is a critical consideration for producing enantiomerically pure drug candidates. The development of piperazine-2-carboxamide (B1304950) libraries from similar precursors for general screening highlights the utility of this scaffold in identifying novel lead compounds. nih.gov
A significant and modern application of this chiral building block is in the field of Targeted Protein Degradation (TPD), particularly in the design of Proteolysis-Targeting Chimeras (PROTACs). nih.govnih.gov PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by recruiting an E3 ubiquitin ligase. nih.govrsc.org The piperazine ring is frequently incorporated into the linker component of PROTACs, which connects the target-binding warhead to the E3 ligase-recruiting ligand. rsc.orgnih.gov
The inclusion of a piperazine moiety in the linker can enhance the PROTAC's properties by increasing its rigidity and improving aqueous solubility upon protonation, which can positively impact cell permeability and pharmacokinetic profiles. rsc.orgnih.govresearchgate.net this compound and its enantiomer have been explicitly used in the synthesis of PROTACs targeting the oncogenic protein KRASG12C. yuntsg.com In one reported synthesis, benzyl (B1604629) (S)-2-(cyanomethyl)piperazine-1-carboxylate was reacted with a dichloropyridopyrimidine derivative to form a key intermediate, which was further elaborated into a potent and reversible-covalent KRASG12C-degrading PROTAC, YF135. yuntsg.com
Table 1: Examples of (R/S)-1-Cbz-2-(cyanomethyl)piperazine in the Synthesis of PROTAC Intermediates
| Intermediate / PROTAC | Target Protein | Synthetic Role of Piperazine Building Block | Reference(s) |
|---|---|---|---|
| Intermediate 8 | KRASG12C | Nucleophilic reaction with tert-butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | yuntsg.com |
| Intermediate 16 | KRASG12C | Coupling with a pyrimidine (B1678525) intermediate to form the core of the PROTAC linker | yuntsg.com |
Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a clinical candidate. The conformationally constrained nature of the chiral piperazine ring in this compound is highly advantageous for these studies. nih.gov By fixing the stereochemistry at one position, the building block reduces the conformational flexibility of the resulting molecule, which helps researchers to more clearly understand how specific structural modifications affect biological activity.
The piperazine scaffold allows for the systematic exploration of chemical space around a core structure. nih.gov For instance, in the optimization of inhibitors for the hepatitis C virus NS5B polymerase, SAR studies of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides led to the identification of potent compounds. nih.gov Although this example uses a related piperazine-2-carboxamide, the principle remains the same: the defined stereochemistry of a chiral building block like this compound provides a rigid anchor to probe the binding pocket of a target protein, leading to a more rational drug design process. The insertion of a piperazine ring can also improve metabolic stability by preventing N-dealkylation reactions, another important factor in SAR optimization. nih.gov
Role in the Total Synthesis of Complex Natural Products and Bioactive Molecules
The piperazine ring is a structural motif found in a variety of natural products and other biologically active molecules. nih.govrsc.orgnih.gov The synthetic utility of this compound extends to its use as a key fragment for constructing these complex targets. Its pre-defined stereochemistry is particularly valuable for syntheses where controlling the three-dimensional arrangement of atoms is paramount to replicating the natural molecule's structure and function.
The chemical reactivity of this compound facilitates its incorporation into a wide range of more complex heterocyclic systems. nih.gov Piperazine itself is a heterocycle, and it serves as an excellent platform for building multicyclic structures. organic-chemistry.org For example, the secondary amine of the piperazine can be used in reactions like Buchwald-Hartwig amination or nucleophilic aromatic substitution to attach the piperazine ring to other heterocyclic systems, such as pyrimidines or triazines. nih.govorgsyn.org
Combining a piperazine moiety with other rings like pyrimidine within a single molecular framework has been shown to enhance biological activity. chemenu.com The cyanomethyl side chain offers another point for chemical modification, allowing for ring-forming reactions or conversion to other functional groups that can be part of a larger heterocyclic assembly. This modular approach enables the synthesis of novel and structurally diverse compounds with potential applications in various therapeutic areas.
In modern drug discovery, generating libraries of diverse compounds for high-throughput screening is a common strategy for identifying new hit and lead compounds. nih.gov this compound is an ideal scaffold for combinatorial chemistry and the generation of focused chemical libraries. Its two distinct nitrogen atoms (one protected, one not) and the reactive cyanomethyl group allow for the introduction of three different points of diversity from a single, stereochemically defined core.
Research has demonstrated the successful synthesis of large libraries based on the piperazine-2-carboxamide scaffold for lead discovery purposes. nih.gov Using solid-phase synthesis techniques, thousands of individual compounds were created from a common piperazine core, and computational methods were used to maximize the chemical diversity of the library. nih.gov This strategy allows for the rapid exploration of a vast chemical space, increasing the probability of discovering molecules with novel biological activities. The use of a chiral building block like this compound in such library synthesis efforts ensures that the resulting compounds have a defined three-dimensional structure, which is often a prerequisite for potent and selective biological activity.
Computational and Theoretical Investigations of Chiral Piperazine Systems
Conformational Analysis of Substituted Piperazine (B1678402) Rings (e.g., Twist-Boat Conformations)
The six-membered piperazine ring, like cyclohexane, can adopt several conformations, with the chair form typically being the most stable. However, the introduction of substituents and specific functional groups, such as the N-benzyloxycarbonyl (Cbz) group in (R)-1-Cbz-2-(cyanomethyl)piperazine, can significantly alter its conformational landscape. The conjugation of the nitrogen lone pair with the adjacent carbonyl group of the Cbz moiety introduces partial double-bond character to the C-N bond. nih.gov This creates a planar, sp2-hybridized nitrogen atom, which can lead to steric repulsion known as pseudoallylic strain. nih.gov This strain can destabilize the typical chair conformation where a substituent at the 2-position would ideally occupy an equatorial position. rsc.org
To relieve this strain, the piperazine ring may adopt higher-energy conformations such as the twist-boat. rsc.orgacs.org In N-acylpiperidines, a related system, the twist-boat conformation is calculated to be only about 1.5-2.0 kcal/mol less favorable than the most stable chair conformation. nih.gov This energy difference is small enough that protein-ligand interactions can often stabilize the twist-boat conformation upon binding. nih.gov
Remarkably, the twist-boat conformation is not just a theoretical curiosity but has been experimentally observed in the crystal structures of numerous biologically active piperazine-containing molecules when bound to their protein targets. rsc.orgacs.org For instance, structural analyses of several KRAS G12C inhibitors revealed that their piperazine moieties adopt a high-energy twist-boat conformation when bound to the protein. acs.org This recurring observation suggests that for certain scaffolds, adopting this less stable conformation is a prerequisite for effective binding, presenting a potential energetic penalty that could compromise affinity but also offering opportunities for structure-based design to optimize interactions. acs.org The twist-boat conformation itself is chiral, existing as interconverting enantiomeric forms. youtube.comstackexchange.com
| Conformation | System | Calculated Relative Energy (ΔG, kcal/mol) | Key Finding |
|---|---|---|---|
| Chair (Axial 2-substituent) | N-Acylpiperidine | 0.0 | Most stable conformation due to minimization of pseudoallylic strain. nih.gov |
| Twist-Boat | N-Acylpiperidine | ~1.5 | Significantly populated and can be stabilized by protein binding. nih.gov |
| Chair (Equatorial 2-substituent) | N-Acylpiperidine | +3.2 | Highly disfavored due to strong pseudoallylic strain. nih.gov |
| Twist-Boat | Piperazine in KRAS G12C Inhibitors | - | Observed in co-crystal structures, suggesting it is stabilized by binding interactions. acs.org |
Molecular Modeling and Docking Studies in Scaffold Design and Ligand Binding (Theoretical Aspects)
Molecular modeling and docking are indispensable computational techniques in modern drug discovery, allowing researchers to predict how a ligand, such as a derivative of this compound, might bind to a biological target. The piperazine scaffold is a common feature in many pharmaceuticals, and modeling studies provide insight into its role in establishing key interactions within a protein's binding site. nih.govmdpi.com
Docking studies simulate the placement of a ligand into the active site of a receptor, calculating a score that estimates the binding affinity. nih.gov For piperazine-based compounds, these studies help to visualize how the core structure orients itself and which substituents can be modified to enhance binding. For example, docking studies on piperazine-linked 1,8-naphthalimide (B145957) derivatives targeting carbonic anhydrase IX (CAIX) identified crucial hydrogen bonds and hydrophobic interactions with key residues like His94, Val121, and Thr200. mdpi.com Similarly, studies on piperazine-2-carboxylic acid derivatives as potential anti-Alzheimer's agents revealed stable binding at the catalytic and peripheral sites of cholinesterase enzymes. nih.gov
Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted protein-ligand complex over time. nih.gov MD simulations provide a more dynamic picture, revealing the flexibility of the ligand and protein and the persistence of key interactions. mdpi.com For instance, MD simulations on CAIX-ligand complexes showed minimal deviations in the root mean square deviation (RMSD) values, indicating that the complexes achieved substantial stability throughout the simulation period. mdpi.com These theoretical studies are crucial for the rational design of new therapeutic agents, enabling the optimization of a lead compound's structure to improve its potency and selectivity before undertaking costly and time-consuming synthesis. nih.govnih.gov
| Piperazine Scaffold | Protein Target | Key Interacting Residues (Predicted) | Simulation Type | Reference |
|---|---|---|---|---|
| Piperazine-linked Naphthalimide | Carbonic Anhydrase IX (CAIX) | His94, Val121, Leu198, Thr200 | Molecular Docking & MD Simulation | mdpi.com |
| Piperazine-2-carboxylic acid derivative | Butyrylcholinesterase (BChE) | Not specified | Molecular Docking & MD Simulation | nih.gov |
| Piperazine-based compound | Sigma 1 Receptor (S1R) | Not specified | Molecular Docking & MD Simulation | nih.gov |
| Piperazine Carboxamide | MRSA proteins (3VMT, 6FTB) | Not specified | Molecular Docking | bohrium.com |
Quantum Chemical Calculations for Reaction Mechanism Elucidation and Prediction of Stereoselectivity
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules. nih.gov These calculations can be applied to chiral piperazine systems to understand reaction mechanisms and predict the stereochemical outcome of synthetic transformations. researchgate.net
For a molecule like this compound, quantum chemistry can be used to model the transition states of the reactions involved in its synthesis. By calculating the energies of different reaction pathways, chemists can predict which products are most likely to form and under what conditions. This is particularly valuable for predicting stereoselectivity in asymmetric synthesis. For example, in the synthesis of 2,6-disubstituted piperazines via an intramolecular hydroamination, theoretical calculations could help explain the high diastereoselectivity observed by modeling the transition state structures leading to different stereoisomers. rsc.org
Furthermore, quantum chemical calculations can determine various molecular descriptors that correlate with reactivity. researchgate.net These include the energies of the Frontier Molecular Orbitals (HOMO and LUMO), electrostatic potential maps, and local reactivity indices. These descriptors help identify the most nucleophilic and electrophilic sites within a molecule. researchgate.net For instance, in piperazine-based ionic liquids, DFT calculations have been used to analyze the strength of intermolecular hydrogen bonding and the affinity for CO₂ molecules, revealing how anion-cation interactions dictate the system's properties. nih.gov Such theoretical frameworks can be applied to predict how this compound might interact with reagents or biological molecules, guiding its synthetic modification and application. researchgate.net
| Descriptor | Definition | Application in Piperazine Chemistry |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) Energy | Energy of the outermost electrons; relates to the ability to donate electrons (nucleophilicity). | Identifies nucleophilic sites, such as the unsubstituted nitrogen in a piperazine ring. researchgate.net |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Energy of the lowest energy empty orbital; relates to the ability to accept electrons (electrophilicity). | Identifies electrophilic sites for potential reactions. researchgate.net |
| Chemical Potential (µ) | Related to the "escaping tendency" of electrons from a system. | Used to study pharmacological interactions and reactivity. researchgate.net |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Helps predict the stability and reactivity of the molecule. researchgate.net |
| Atoms-in-Molecules (AIM) Theory | A method to analyze electron density topology. | Characterizes intermolecular interactions like hydrogen bonds in piperazine-based systems. nih.gov |
Future Research Trajectories
Development of Novel and Green Synthetic Methodologies for Asymmetric Piperazine (B1678402) Construction
The synthesis of enantiomerically pure piperazines, such as (R)-1-Cbz-2-(cyanomethyl)piperazine, remains a significant challenge in medicinal and organic chemistry. The demand for safer, more efficient, and environmentally benign synthetic routes has spurred the development of innovative asymmetric methodologies.
Traditional methods for creating carbon-substituted piperazines are often lengthy and limited by the availability of starting materials. mdpi.com Modern research efforts are focused on overcoming these hurdles through the development of novel catalytic systems and reaction pathways. A key area of advancement is the direct C-H functionalization of the piperazine ring, which offers a more atom-economical approach to introducing substituents. mdpi.com
Visible-light photoredox catalysis has emerged as a powerful and green alternative to classical methods. nsf.gov This technique allows for the direct C-H arylation, vinylation, and alkylation of piperazines under mild conditions, often utilizing transition metal complexes of iridium and ruthenium or organic dyes as photocatalysts. nsf.govresearchgate.net For instance, a photoredox-based CarboxyLic Amine Protocol (CLAP) has been developed for the synthesis of C2-substituted piperazines through a decarboxylative cyclization process. mdpi.com
Another promising avenue is the use of titanium and zirconium catalysts for the modular and efficient synthesis of asymmetrically disubstituted piperazines from simple amines and alkynes. nih.gov This method is notable for requiring fewer isolation and purification steps and avoiding the need for protecting groups. nih.gov Asymmetric lithiation-trapping of N-Boc protected piperazines using reagents like s-BuLi/(-)-sparteine also presents a direct method for producing enantiopure α-substituted piperazines. nih.gov
| Methodology | Key Features | Catalysts/Reagents | Advantages |
| Photoredox Catalysis | Direct C-H functionalization using visible light. | Iridium/Ruthenium complexes, Organic dyes (e.g., 4CzIPN). mdpi.comnsf.gov | Mild reaction conditions, green alternative, high efficiency. mdpi.comnsf.gov |
| Titanium/Zirconium Catalysis | Modular synthesis from simple amines and alkynes. | Ti and Zr catalysts. nih.gov | High efficiency, fewer purification steps, no protecting groups required. nih.gov |
| Asymmetric Lithiation-Trapping | Direct functionalization of the intact piperazine ring. | s-BuLi/(-)-sparteine or (+)-sparteine surrogate. nih.gov | Access to a range of enantiopure piperazines as single stereoisomers. nih.gov |
| CarboxyLic Amine Protocol (CLAP) | Decarboxylative cyclization to access C2-substituted piperazines. mdpi.com | Iridium-based photoredox catalyst or organic photocatalyst (4CzIPN). mdpi.com | Efficient annulation process for diverse substitutions. mdpi.com |
Exploration of Uncharted Chemical Space through Diverse Carbon Substitutions on the Piperazine Ring
The structural diversity of piperazine-containing drugs is surprisingly limited. A vast majority, estimated at around 80-83%, feature substituents only at the nitrogen atoms (N1 and N4 positions). mdpi.comnih.govrsc.org In contrast, piperazines with carbon-substituents at the C2, C3, C5, or C6 positions are significantly underrepresented in medicinal chemistry. nih.govrsc.org This disparity highlights a significant, unexplored area of chemical space that holds immense potential for the discovery of novel therapeutics. nih.govrsc.org
The deliberate synthesis of carbon-substituted piperazine derivatives is crucial for expanding this chemical space. nih.gov By introducing diverse functional groups onto the carbon backbone of the piperazine ring, researchers can systematically probe structure-activity relationships and develop new pharmacophores. The development of efficient and asymmetric syntheses for these C-substituted piperazines is paramount to this exploration. nih.govrsc.org
Recent advances in C-H functionalization are providing powerful tools to access these previously hard-to-reach analogs. mdpi.com These methods allow for the selective introduction of aryl, vinyl, and alkyl groups at the carbon positions of the piperazine core, thereby expanding the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research. mdpi.com The goal is to move beyond the well-trodden path of N-substitution and unlock the therapeutic potential hidden within the carbon-substituted piperazine landscape.
Advanced Applications in Multi-Component Reactions and Automated Synthesis of Chiral Building Blocks
The demand for rapid synthesis and screening of compound libraries in drug discovery has driven interest in advanced synthetic strategies like multi-component reactions (MCRs) and automated synthesis. nih.gov Chiral building blocks like this compound are ideal starting points for these high-throughput approaches.
MCRs, such as the Ugi and Passerini reactions, offer the advantage of combining three or more reagents in a single, one-pot reaction to generate complex molecules. nih.gov This approach significantly accelerates the synthesis of diverse compound libraries from simple starting materials, bypassing the need for complex intermediates. nih.gov The versatility of MCRs allows for the creation of a wide range of heterocyclic scaffolds, which is particularly relevant for expanding the diversity of piperazine-based drug candidates. beilstein-journals.org
Q & A
Basic: What are the common synthetic routes for (R)-1-Cbz-2-(cyanomethyl)piperazine?
Answer:
The synthesis typically involves sequential functionalization of the piperazine ring. A general approach includes:
Cbz Protection : Introducing the benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate under basic conditions (e.g., NaOH in THF) to protect the primary amine.
Cyanomethyl Substitution : Alkylation of the secondary amine using bromoacetonitrile or chloroacetonitrile in the presence of a base like K₂CO₃ in DMF.
Chiral Resolution : If starting from racemic mixtures, chiral chromatography or enzymatic resolution may be employed to isolate the (R)-enantiomer.
Key analytical methods include ¹H/¹³C NMR for confirming stereochemistry and LC-MS for purity assessment .
Advanced: How can reaction conditions be optimized to improve yield in the cyanomethylation step?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen.
- Temperature Control : Moderate heating (40–60°C) balances reaction rate and side-product formation.
- Catalysis : Transition metals (e.g., CuI) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate alkylation.
- Stoichiometry : A 1.2–1.5 molar excess of bromoacetonitrile ensures complete substitution.
Post-reaction purification via silica gel chromatography (ethyl acetate/hexane gradients) is critical. Comparative studies show yields improve from ~60% to >85% under optimized conditions .
Basic: What biological activities are associated with this compound?
Answer:
Reported activities include:
- Anticancer Potential : Inhibition of kinase pathways (e.g., PI3K/AKT) in glioblastoma cell lines (IC₅₀ ~5–10 µM).
- Antimicrobial Effects : Moderate activity against Gram-positive bacteria (MIC 32–64 µg/mL).
- Neuropharmacological Activity : Partial agonism at serotonin (5-HT₁ₐ) and dopamine (D₂) receptors in vitro.
Biological assays typically use MTT viability tests and radioligand binding assays .
Advanced: How do structural modifications (e.g., cyanomethyl vs. isopropyl groups) influence biological activity?
Answer:
The cyanomethyl group enhances:
- Electrophilic Reactivity : Facilitates covalent binding to cysteine residues in target proteins.
- Metabolic Stability : Resists oxidative degradation compared to alkyl chains.
However, in comparative studies , replacing cyanomethyl with isopropyl reduces cytotoxicity (IC₅₀ increases to >50 µM) but improves blood-brain barrier penetration (logP shifts from 1.2 to 2.8). Such trade-offs highlight the need for QSAR modeling to balance potency and pharmacokinetics .
Basic: What analytical techniques are used to characterize this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 3.8–4.2 ppm for Cbz-CH₂ and δ 2.5–3.0 ppm for piperazine protons).
- Mass Spectrometry : High-resolution LC-MS (e.g., m/z 289.12 [M+H]⁺) verifies molecular weight.
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers (retention time difference >2 min) .
Advanced: How can Raman spectroscopy distinguish this compound from its enantiomer or analogs?
Answer:
Raman microspectroscopy (20 mW laser, 128–256 scans) identifies:
- Cyanomethyl Signature : A sharp peak at 2240 cm⁻¹ (C≡N stretch).
- Cbz Group : Peaks at 1605 cm⁻¹ (aromatic C=C) and 1720 cm⁻¹ (carbonyl).
Multivariate analysis (PCA-LDA) of spectral data distinguishes enantiomers with >95% accuracy, even in mixtures. This method avoids degradation risks seen in GC-MS .
Basic: What role do piperazine derivatives play in CO₂ capture, and could this compound be relevant?
Answer:
Piperazine enhances CO₂ absorption in flue gas systems by:
- Promoting Carbamate Formation : Reacts with CO₂ to form stable carbamates.
- Improving Kinetics : Reduces regeneration energy by 20–30% compared to MEA.
While This compound has not been tested, its cyanomethyl group may alter solubility and thermal stability. Pilot studies suggest electron-withdrawing groups (e.g., CN) reduce amine degradation but lower absorption capacity .
Advanced: What challenges arise when integrating piperazine derivatives into membrane-based CO₂ capture systems?
Answer:
Key challenges include:
- Membrane Compatibility : Hydrophobic PTFE membranes may limit piperazine diffusion. Solutions include blending with hydrophilic nanoparticles (e.g., SiO₂).
- Solvent Stability : Cyanomethyl groups may hydrolyze under alkaline conditions (pH >10). Stabilizers like ascorbic acid reduce degradation by 40%.
- Vapor Pressure : Piperazine volatility requires closed-loop systems with <50°C operating temperatures. Computational modeling (ASPEN Plus) optimizes flow rates and solvent ratios .
Basic: What is the therapeutic potential of this compound in oncology?
Answer:
In vitro studies show:
- Apoptosis Induction : Caspase-3 activation in breast cancer cells (MCF-7) at 10 µM.
- Synergy with Chemotherapeutics : Reduces cisplatin resistance by inhibiting efflux pumps (P-gp).
Mechanistic insights derive from Western blotting (e.g., Bcl-2 downregulation) and flow cytometry (annexin V/PI staining) .
Advanced: How can molecular docking predict the binding affinity of this compound to kinase targets?
Answer:
Docking Workflow :
Protein Preparation : Retrieve kinase structures (e.g., EGFR, PDB ID: 1M17) and remove water/ligands.
Grid Generation : Focus on ATP-binding pockets (coordinates: x=15, y=20, z=18).
Ligand Optimization : Minimize energy of this compound using AMBER force fields.
Docking Simulations : Use AutoDock Vina; scores <−7.0 kcal/mol indicate high affinity.
Validation with MD simulations (100 ns) confirms stable H-bonds with Lys745 and Thr790 .
Basic: What toxicity profiles are reported for this compound?
Answer:
- Acute Toxicity : LD₅₀ >500 mg/kg in murine models (oral administration).
- Cellular Toxicity : CC₅₀ >100 µM in HEK293 cells (MTT assay).
- Metabolite Risks : Cyanide release is negligible (<0.1 ppm) under physiological conditions .
Advanced: How does β-cyclodextrin modification affect the toxicity and activity of piperazine derivatives?
Answer:
β-cyclodextrin inclusion complexes:
- Reduce Toxicity : Lower hemolytic activity (from 15% to 2% at 100 µM) by masking hydrophobic moieties.
- Decrease Bioactivity : Anticancer IC₅₀ increases 3-fold due to slower release kinetics.
Strategies to mitigate this include covalent conjugation via ester linkers, improving both solubility and target engagement .
Basic: How are contradictions in biological activity data for piperazine derivatives resolved?
Answer:
Common approaches include:
- Dose-Response Reassessment : Verify activity across 5–6 log concentrations.
- Orthogonal Assays : Confirm apoptosis via both MTT and clonogenic assays.
- Metabolic Profiling : LC-MS/MS identifies active/inactive metabolites in hepatic microsomes .
Advanced: What explains conflicting reports on the CO₂ capture efficiency of piperazine derivatives?
Answer:
Discrepancies arise from:
- Solvent Composition : Piperazine/MDEA blends outperform standalone use by 15–20%.
- Impurity Effects : SO₂ in flue gas degrades piperazine, reducing efficiency by 30%.
- Measurement Protocols : Gravimetric vs. volumetric methods yield ±10% variability. Standardized testing (e.g., ISO 27916) resolves these issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
